molecular formula C8H7F3N2O B13312366 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one

Cat. No.: B13312366
M. Wt: 204.15 g/mol
InChI Key: DTQBEDQXYOYGNL-UHFFFAOYSA-N
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Description

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate, particularly due to its molecular framework that incorporates both a 2-aminoethanone motif and a 6-(trifluoromethyl)pyridin-3-yl group. The trifluoromethylpyridine scaffold is a privileged structure in agrochemical and pharmaceutical research, as the introduction of fluorine atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . This compound is primarily valued as a key building block for the synthesis of more complex nitrogen-containing heterocycles. For instance, it can be utilized in the construction of dihydro-imidazo[1,2-a]pyridine derivatives, a class of fused heterocycles known for a wide spectrum of biological activities, including anti-cancer, anti-microbial, and anti-viral properties . Furthermore, the 2-aminothiophene core, another important pharmacophore, has been identified as a scaffold for developing small-molecule positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R), a prominent target for treating type 2 diabetes and obesity . The structural features of this compound make it a promising starting point for research into novel therapeutic agents for metabolic diseases. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12/h1-2,4H,3,12H2

InChI Key

DTQBEDQXYOYGNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction or modification of the pyridine ring bearing the trifluoromethyl substituent at the 6-position.
  • Introduction of the ethanone side chain at the 3-position of the pyridine.
  • Incorporation of the amino group on the ethanone moiety.
  • Formation of the hydrochloride salt for isolation and stabilization (if applicable).

Reported Synthetic Routes

Direct Amination of 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one

One common approach involves starting from 1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one , which can be prepared by coupling or functionalization of the pyridine ring, followed by amination at the alpha position of the ketone.

  • Amination can be achieved using ammonia or ammonium salts under controlled conditions to convert the keto group to the amino-ketone.
  • The hydrochloride salt is then formed by treatment with hydrochloric acid to improve compound stability and facilitate purification.

This approach is supported by synthetic analogies in the literature where α-keto esters or acids are converted to amino ketones through reductive amination or direct amination protocols.

Multi-Step Synthesis via α-Keto Ester Intermediates

A more elaborate synthetic route involves:

  • Preparation of an α-keto ester intermediate bearing the trifluoromethyl-substituted pyridine.
  • Hydrolysis of the ester to yield the corresponding α-keto acid.
  • Conversion of the α-keto acid to the amino ketone via amination or reductive amination.
  • Cyclization or further functional group transformations may be employed depending on the target derivative.

This method is exemplified in studies synthesizing related pyridine derivatives with trifluoromethyl groups, where ester intermediates are key synthetic handles.

Palladium-Catalyzed Cross-Coupling and Functionalization

In some reported syntheses of related compounds, Suzuki coupling and other palladium-catalyzed cross-coupling reactions are used to install the trifluoromethyl-substituted pyridine moiety onto a ketone-containing scaffold.

  • For instance, Suzuki coupling of a brominated pyridine derivative with trifluoromethyl-substituted boronic acids can yield the desired pyridinyl ketone intermediate.
  • Subsequent amination steps introduce the amino group at the ethanone position.

While this method is more common for constructing complex analogues, it demonstrates the versatility of palladium-catalyzed methods in accessing trifluoromethylated pyridine derivatives.

Data Table: Summary of Preparation Methods

Method Type Starting Material(s) Key Reactions/Steps Advantages Limitations References
Direct Amination of Pyridinyl Ethanone 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one Amination with ammonia/ammonium salts; salt formation with HCl Straightforward; fewer steps Requires access to pyridinyl ethanone
α-Keto Ester Intermediate Route α-Keto ester of trifluoromethyl pyridine Ester hydrolysis; amination/reductive amination Allows intermediate purification Multi-step; may require careful control
Palladium-Catalyzed Coupling Route Bromopyridine derivatives; boronic acids Suzuki coupling; amination Versatile; modular synthesis Requires palladium catalysts; more complex

Research Discoveries and Optimization Insights

  • Incorporation of the trifluoromethyl group at the 6-position of the pyridine ring is critical for the compound's electronic properties and biological potential. Synthetic methods have been optimized to maintain this substituent during amination and coupling steps.

  • Amination efficiency is influenced by the choice of amination reagent and reaction conditions. Direct amination using ammonium salts under mild basic conditions is often preferred to avoid side reactions.

  • Hydrochloride salt formation is a common final step to enhance compound stability and facilitate purification. This is especially important for storage and handling in pharmaceutical research contexts.

  • Palladium-catalyzed Suzuki coupling has been successfully applied to related pyridine systems, enabling the synthesis of diverse analogues by varying the boronic acid partners. This approach is adaptable but requires careful optimization of catalyst and ligand systems.

Chemical Reactions Analysis

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Synthesis Source
This compound C₈H₇F₃N₂O 240.61 (HCl salt) -CF₃ (pyridine), -NH₂ (ketone) Intermediate in pharmaceutical synthesis; improved solubility in HCl form
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline C₁₃H₈F₆N₂ 306.21 Dual -CF₃ groups (pyridine and benzene) Precursor for agrochemicals; synthesized via Suzuki coupling
1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-one C₉H₆F₄O 206.14 -CF₃ (benzene), -F (ortho position) Building block for fluorinated materials; CAS 343-69-1
2-Amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride C₉H₁₁ClNO₂ 215.65 -OH (benzene), -NH₂ (ketone) Potential CNS drug candidate; 95% purity
Propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl C₁₈H₁₂F₆NO₅ 407.28 Esterified trifluoromethyl pyridine Intermediate in heterocyclic synthesis; LCMS m/z 407 [M+H]⁺

Key Observations:

Structural Influence on Reactivity The trifluoromethyl group in the pyridine ring enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 2-amino-1-(3-hydroxyphenyl)propan-1-one) . Dual -CF₃ groups (as in 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline) further increase electron-withdrawing effects, making these compounds resistant to oxidative degradation .

Synthetic Utility The compound’s hydrochloride salt is preferred for crystallographic studies due to improved crystallinity . Derivatives like propanedioic acid 3-O-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl] 1-O-methyl are synthesized via nucleophilic substitution, leveraging the reactivity of the amino-ketone group .

Applications Pharmaceuticals: Amino-ketone derivatives are explored as kinase inhibitors or CNS agents due to their ability to cross the blood-brain barrier . Agrochemicals: Dual -CF₃ analogs exhibit pesticidal activity, attributed to their resistance to environmental degradation .

Biological Activity

2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one (CAS No. 1211524-03-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F3N2OC_8H_8F_3N_2O. Its structure features a trifluoromethyl group attached to a pyridine ring, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various pathogens, including fungi and bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Anticancer Activity

Studies have demonstrated that compounds related to this compound exhibit antiproliferative effects in cancer cell lines. For example, modifications to the pyridine ring can lead to enhanced activity against specific cancer types. A notable study found that certain derivatives showed IC50 values in the nanomolar range against melanoma and breast cancer cell lines, indicating potent cytotoxic effects .

Structure-Activity Relationships (SAR)

The SAR studies reveal that substituents on the pyridine ring significantly affect the biological activity of these compounds. For instance:

  • The introduction of electron-withdrawing groups like trifluoromethyl increases potency.
  • Modifications at the 3-position of the pyridine ring can enhance selectivity for certain biological targets .
Compound IC50 (nM) Activity
Compound A21MAO-B Inhibition
Compound B46MAO-B Inhibition
Compound C<0.01Antiproliferative

Case Studies

  • Antiproliferative Effects : A study evaluated various derivatives of pyridine-based compounds against different cancer cell lines. The results indicated that compounds with a trifluoromethyl group exhibited significantly higher antiproliferative activity compared to their non-fluorinated counterparts .
  • In Vivo Efficacy : Another investigation focused on the in vivo efficacy of related compounds in mouse models of infection. The results showed that certain derivatives were effective in reducing pathogen load, supporting their potential therapeutic applications .
  • Toxicity Assessment : While exploring the pharmacological profiles, researchers noted potential cardiotoxicity associated with some derivatives due to hERG channel inhibition. This finding emphasizes the need for careful evaluation during drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : A common approach involves introducing the trifluoromethyl group to the pyridine ring via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 3-bromo-6-(trifluoromethyl)pyridine) can react with aminoacetonitrile derivatives under palladium catalysis . Optimization of temperature (80–120°C) and solvent polarity (e.g., DMF or THF) improves yields. LCMS and HPLC (retention time ~1.26 minutes under acidic conditions) are critical for monitoring reaction progress .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine chromatographic (HPLC, GC) and spectroscopic techniques:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>95%) .
  • NMR : Confirm the presence of the trifluoromethyl group via 19F^{19}\text{F} NMR (δ −60 to −65 ppm) and the ketone moiety via 13C^{13}\text{C} NMR (δ ~200 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 245.1 (calculated for C9_9H8_8F3_3N2_2O) .

Q. What crystallographic methods are suitable for determining its molecular structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters include resolving the pyridinyl ring geometry (bond angles ~120°) and hydrogen bonding between the amino group and ketone oxygen. SHELX programs are robust for handling twinned data or high-resolution datasets .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodology : Use retrosynthesis tools (e.g., AI-based platforms) to predict feasible routes for introducing substituents (e.g., halogens or aryl groups) at the pyridine or ethanone positions. Density Functional Theory (DFT) calculations can assess steric/electronic effects of substituents on reactivity. For example, adding electron-withdrawing groups to the pyridine ring may stabilize intermediates in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions between spectroscopic data and expected molecular configurations?

  • Case Study : If 1H^1\text{H} NMR shows unexpected splitting patterns, consider:

  • Dynamic Effects : Rotameric equilibria in the ethanone moiety can cause peak broadening. Variable-temperature NMR (VT-NMR) at −40°C to 80°C may resolve this .
  • Tautomerism : The amino group may participate in keto-enol tautomerism, altering spectral profiles. IR spectroscopy (stretching frequencies ~1650 cm1^{-1} for C=O) and X-ray diffraction can clarify the dominant form .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The -CF3_3 group is strongly electron-withdrawing, activating the pyridine ring for electrophilic substitutions at the 2- and 4-positions. However, steric hindrance may limit accessibility. Kinetic studies under varying pH (e.g., using NaOMe in methanol) can quantify substitution rates .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Solutions : The compound’s polarity and hydrogen-bonding capacity often lead to oiling-out. Use mixed solvents (e.g., ethanol/water) for slow evaporation. Additives like ionic liquids (e.g., [BMIM]BF4_4) can promote nucleation. If twinning occurs, SHELXD or TWIN laws in SHELXL improve structure resolution .

Q. How can its biological activity be systematically explored in drug discovery pipelines?

  • Methodology :

  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • In Vitro Assays : Test against enzyme panels (e.g., cytochrome P450 isoforms) to assess inhibition. LC-MS/MS quantifies metabolite formation .
  • Structural Analogues : Compare with derivatives like 1-(6-fluoropyridin-3-yl)ethanone to isolate the -CF3_3 group’s role in bioactivity .

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